![molecular formula C6H8O2 B13516600 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 31357-67-2](/img/structure/B13516600.png)
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which can be facilitated by photochemistry . This reaction allows for the efficient formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of photochemical cycloaddition can be scaled up for larger production. The use of photochemistry in an industrial setting would require specialized equipment to ensure consistent light exposure and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug design, particularly as a scaffold for creating new therapeutic agents.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups and substitution patterns.
Bicyclo[2.1.1]hexanes: These compounds lack the oxygen atom in the ring, which can significantly alter their chemical properties and reactivity.
Uniqueness
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its specific substitution pattern and the presence of the oxygen atom in the bicyclic ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
31357-67-2 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
4-methyl-2-oxabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C6H8O2/c1-6-2-4(3-6)8-5(6)7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
ZTWOSKXNUYNXBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
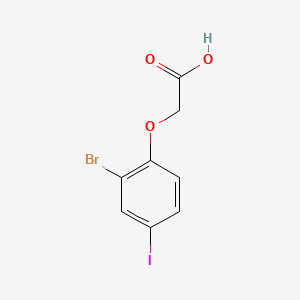
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
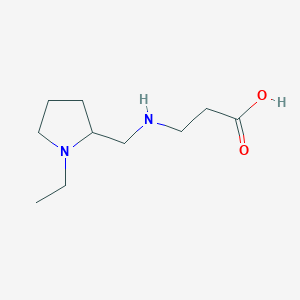
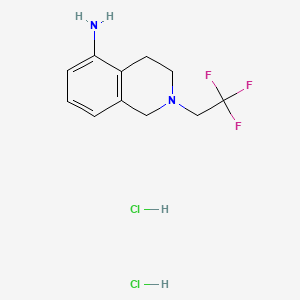
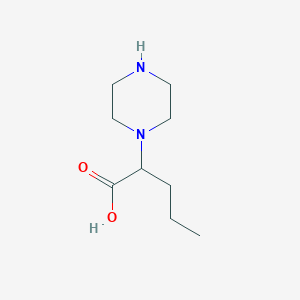
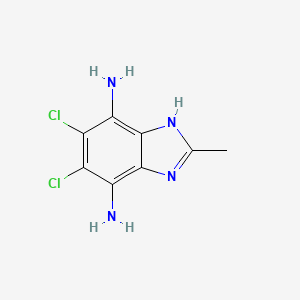

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
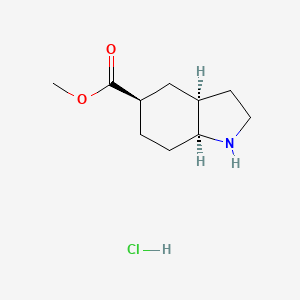
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

